molecular formula C16H23BO4 B1428180 Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 1415960-54-1

Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No. B1428180
M. Wt: 290.2 g/mol
InChI Key: RMCPHBITAFLGEA-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound with the molecular formula C16H23BO4 . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring attached to a methyl group and a complex boron-containing group . The exact structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 385.1±37.0 °C and a predicted density of 1.06±0.1 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

1. Synthesis and Structure Analysis

  • Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boric acid ester intermediate with benzene rings, utilized in a three-step substitution reaction. This compound has been structurally analyzed using FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) studies have confirmed the molecular structures, providing insights into its physicochemical properties (Huang et al., 2021).

2. Vibrational Properties Studies

  • Further research has investigated the vibrational properties of compounds similar to Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate. Using spectroscopy methods and DFT calculations, these studies provide valuable data for comparative analysis of spectroscopic data and molecular properties (Wu et al., 2021).

3. Boron Ester Functionality in Sensing Applications

  • Boron esters, such as those found in Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, have been explored for their potential in detecting hydrogen peroxide vapors. This research suggests the utility of boron esters in creating sensitive and fast-responding probes for explosive detection (Fu et al., 2016).

4. Applications in Polymer Synthesis

  • The compound has also found application in the field of polymer chemistry. For example, its derivatives have been used in the synthesis of heterodisubstituted polyfluorenes, leading to the creation of bright, stable nanoparticles with applications in fluorescence emission and potentially in liquid crystal display technology (Fischer et al., 2013).

5. Catalytic Borylation Studies

  • Research into the catalytic borylation of arylbromides using compounds like Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has shown effective methodologies for synthesizing arylboronic esters. These studies contribute to the advancement of organic synthesis techniques (Takagi & Yamakawa, 2013).

6. Therapeutic Applications in Neurodegenerative Diseases

  • The synthesis of boron-containing stilbene derivatives, leveraging structures similar to Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, is being explored for potential therapeutic applications in treating neurodegenerative diseases. This highlights the compound's significance in medicinal chemistry (Das et al., 2015).

Safety And Hazards

This compound may be irritating to the skin, eyes, and respiratory tract. It should be handled with appropriate protective equipment, and any contact or inhalation should be avoided .

properties

IUPAC Name

methyl 2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-11-9-13(8-7-12(11)10-14(18)19-6)17-20-15(2,3)16(4,5)21-17/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCPHBITAFLGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121396
Record name Benzeneacetic acid, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

CAS RN

1415960-54-1
Record name Benzeneacetic acid, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415960-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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